molecular formula C11H10Cl2N2O2 B11850031 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic Acid CAS No. 144579-88-4

2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic Acid

Cat. No.: B11850031
CAS No.: 144579-88-4
M. Wt: 273.11 g/mol
InChI Key: XMTVKPLJEYGBSN-UHFFFAOYSA-N
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Description

2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. These compounds contain a carboxylic acid chain linked to an indole ring. The indole nucleus is a significant structure in many bioactive molecules, contributing to various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid typically involves the reaction of 4,6-dichloroindole with a suitable amino acid precursor under controlled conditions. One common method involves the Fischer indole synthesis, where the indole ring is constructed from phenylhydrazine and an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in various biological processes and pathways.

    Medicine: Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid
  • 2-amino-3-(1H-indol-3-yl)propanoic acid
  • 2-amino-3-(4-hydroxyphenyl)-propanoic acid

Uniqueness

2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid is unique due to the presence of chlorine atoms at positions 4 and 6 of the indole ring. This substitution can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

144579-88-4

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10Cl2N2O2/c12-6-2-7(13)10-5(1-8(14)11(16)17)4-15-9(10)3-6/h2-4,8,15H,1,14H2,(H,16,17)

InChI Key

XMTVKPLJEYGBSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC(C(=O)O)N)Cl)Cl

Origin of Product

United States

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